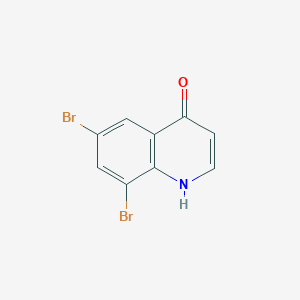

6,8-Dibromo-1,4-dihydroquinolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5Br2NO |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

6,8-dibromo-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) |

InChI Key |

CBYGAQOWAQZWJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Br)Br |

Origin of Product |

United States |

Transmetalation:in This Step, the Organic Group from the Organoboron Reagent is Transferred to the Palladium Ii Complex. for This Transfer to Occur, the Organoboron Species Must Be Activated by a Base. Two Primary Mechanistic Pathways Have Been Proposed for Transmetalation:

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate ("ate") complex. This complex then transfers its organic group to the palladium center.

The Oxo-palladium Pathway: Alternatively, the base can react with the Pd(II) complex to form a palladium-hydroxo or palladium-alkoxo species. This species then facilitates the transfer of the organic group from the neutral boronic acid.

Computational studies, such as Density Functional Theory (DFT) calculations, on similar systems suggest that the specific pathway can be influenced by the reaction conditions, including the nature of the base and solvent. nih.govresearchgate.net

Reductive Elimination:this is the Final Step of the Catalytic Cycle, Where the Two Organic Groups on the Palladium Ii Complex Couple and Are Eliminated As the Final Product. This Process Regenerates the Pd 0 Catalyst, Which Can then Enter Another Catalytic Cycle. Reductive Elimination Generally Proceeds More Readily from a Cis Complex Than a Trans Complex.libretexts.org

Table 1: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle

| Step | Intermediate/Transition State | Description |

| Catalyst Activation | Pd(0)Ln | The active palladium(0) catalyst, often stabilized by ligands (L). |

| Oxidative Addition | Aryl-Pd(II)-Br(L)n | A palladium(II) complex formed by the insertion of Pd(0) into the C-Br bond. |

| Transmetalation | [R-B(OH)3]- or Pd(II)-OH complex | Activated organoboron species or palladium complex facilitating the organic group transfer. |

| Transmetalation Product | Aryl-Pd(II)-R(L)n | A palladium(II) complex bearing both the quinolinone moiety and the new organic group (R). |

| Reductive Elimination | Transition state leading to C-C bond formation | The arrangement of the complex just before the final product is released. |

Regioselectivity in the Derivatization of 6,8-Dibromo-1,4-dihydroquinolin-4-one

A key mechanistic consideration for the derivatization of this compound is the regioselectivity of the reactions. With two bromine atoms at positions 6 and 8, the possibility of mono- and di-substitution exists. The relative reactivity of the C6-Br and C8-Br bonds can be influenced by several factors:

Electronic Effects: The electron density at each carbon atom, influenced by the quinolinone ring's electronic properties, can affect the rate of oxidative addition.

Steric Hindrance: The steric environment around each bromine atom can also play a role, with the less sterically hindered position potentially reacting faster.

While specific studies on the regioselectivity of this compound are not extensively available, research on other dibromoheterocycles indicates that achieving high regioselectivity can be challenging. researchgate.net Control over the reaction conditions, such as the choice of catalyst, ligands, and temperature, is often necessary to favor mono-substitution at a specific position.

N- vs. O-Alkylation: A Matter of Ambident Nucleophilicity

The 1,4-dihydroquinolin-4-one scaffold possesses an ambident nucleophilic character due to the presence of the N-H group, which can tautomerize to an O-H group (a quinolin-4-ol). This allows for alkylation or arylation to occur at either the nitrogen or the oxygen atom. The outcome of these reactions is highly dependent on the reaction conditions.

The mechanism of N- versus O-alkylation is a classic example of kinetic versus thermodynamic control.

O-Alkylation (Kinetic Control): Deprotonation of the hydroxyl group of the quinolinol tautomer leads to an oxygen anion. Oxygen, being more electronegative, is often considered a "harder" nucleophile, and reactions at this site can be faster under certain conditions.

N-Alkylation (Thermodynamic Control): The product of N-alkylation is often thermodynamically more stable. The reaction conditions, such as the choice of solvent and base, can significantly influence the N/O alkylation ratio. For instance, polar aprotic solvents often favor N-alkylation. juniperpublishers.com

The choice of the electrophile and the nature of the leaving group also play a crucial role in determining the regioselectivity of the alkylation.

Table 2: Factors Influencing N- vs. O-Alkylation Regioselectivity

| Factor | Favors N-Alkylation | Favors O-Alkylation | Mechanistic Rationale |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar or polar protic | Solvation of the counter-ion and the nucleophilic centers. |

| Base | Strong, non-coordinating bases | Weaker bases or specific metal salts | The nature of the ion pair formed upon deprotonation. |

| Electrophile | "Softer" electrophiles | "Harder" electrophiles (HSAB theory) | The electronic and steric properties of the alkylating or arylating agent. |

| Temperature | Higher temperatures | Lower temperatures | Favors the thermodynamically more stable product (often N-alkylation) at higher temperatures. |

Computational and Theoretical Investigations of 6,8 Dibromo 1,4 Dihydroquinolin 4 One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 6,8-Dibromo-1,4-dihydroquinolin-4-one, DFT would be instrumental in understanding its fundamental chemical characteristics.

Optimized Molecular Geometries and Electronic Structure Analysis

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For the related compound 6,8-dibromoquinoline (B11842131), crystallographic data reveals an almost planar quinoline (B57606) motif. A similar planarity would be expected for the core ring structure of this compound, with deviations depending on the hybridization of the atoms in the dihydro-oxo-quinoline ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | ~1.90 |

| C=O Bond Length (Å) | ~1.23 |

| N-H Bond Length (Å) | ~1.01 |

| Dihedral Angle (Quinoline Ring) | < 5° |

Note: The values in this table are illustrative and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is likely to be distributed over the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be centered on the carbonyl group and the quinoline ring system. The bromine substituents would lower the energy of both the HOMO and LUMO. From these energies, various chemical reactivity descriptors can be calculated.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |

| Global Softness (S) | 1/(2η) | 0.22 |

Note: These values are hypothetical and serve as an example of data that would be generated from FMO analysis.

Tautomeric Equilibria and Energetic Landscape Studies

Quinolones, such as this compound, can exist in different tautomeric forms, primarily the keto (amide) form (1,4-dihydroquinolin-4-one) and the enol (imine) form (quinolin-4-ol). Computational studies on similar quinolin-4-ones have shown that the keto form is generally more stable.

DFT calculations can be used to determine the relative energies of these tautomers. By calculating the Gibbs free energy of each form, the equilibrium constant for the tautomerization reaction can be predicted. The surrounding solvent can also be modeled to understand its effect on the tautomeric equilibrium. It is expected that for this compound, the keto tautomer would be the predominant species in most solvents.

Molecular Docking and Dynamics Simulations

These computational techniques are vital for predicting how a molecule might interact with biological targets, such as proteins or enzymes, which is a cornerstone of drug discovery.

Predictive Binding Modes with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. Studies on various quinoline and quinolinone derivatives have used molecular docking to predict their binding to targets like kinases, topoisomerases, and other enzymes implicated in diseases such as cancer.

A typical docking study would involve preparing the 3D structure of the target protein and the ligand. The docking software then samples a large number of possible conformations and orientations of the ligand in the protein's active site, scoring them based on a force field. The results would predict the most likely binding mode and estimate the binding affinity. For this compound, key interactions would likely involve hydrogen bonding from the N-H and C=O groups and halogen bonding from the bromine atoms.

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. While specific SAR studies for this compound are not available, research on bromo-substituted quinolines has indicated that the position and number of bromine atoms can significantly impact their biological effects, such as anticancer activity. ingentaconnect.combenthamdirect.com

For a series of related quinolinone analogs, computational methods could be used to build a QSAR (Quantitative Structure-Activity Relationship) model. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a correlation with experimentally determined biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. The bromine atoms at positions 6 and 8 in the target molecule would be a key feature in any SAR analysis due to their influence on the electronic and steric properties of the compound.

Photophysical Property Modeling and Prediction

Computational modeling has emerged as an indispensable tool for predicting and understanding the photophysical properties of quinolinone systems. Theoretical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide deep insights into the electronic structure and excited-state dynamics that govern light absorption and emission processes. These methods allow for the calculation of key parameters such as absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions, offering a molecular-level interpretation of experimentally observed phenomena.

The application of TD-DFT calculations is particularly prevalent for predicting the absorption spectra of quinoline derivatives. nih.gov By optimizing the molecule's geometry at a given level of theory, such as B3LYP with a 6-31G'(d,p) basis set, researchers can simulate the electronic transitions from the ground state to various excited states. nih.gov These calculations yield information about the maximum absorption wavelength (λmax), the energy of the transition, the oscillator strength (f), which is a measure of the transition's probability, and the molecular orbitals involved. nih.gov For many quinoline derivatives, the primary electronic transitions are of the π–π* type, which are typically intense and are a hallmark of conjugated systems. nih.govscielo.br

The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For instance, functionals like CAM-B3LYP are often employed to accurately model charge-transfer states, which can be significant in donor-acceptor substituted quinolinones. researchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), are also frequently incorporated to simulate the influence of different solvent environments on the photophysical properties, as solvent polarity can significantly affect absorption and emission spectra. scielo.brresearchgate.net

Detailed research findings from computational studies on various quinoline derivatives provide valuable predictive data. For example, TD-DFT calculations on a series of novel quinoline derivatives have been used to predict their UV-Vis absorption spectra, showing a good correlation with experimental results. nih.gov Such studies often tabulate the calculated excitation energies, wavelengths, and oscillator strengths for the lowest singlet-to-singlet transitions.

The following table presents representative data from TD-DFT calculations on a quinoline derivative, illustrating the type of information generated from such computational studies. The data showcases the predicted absorption wavelengths, the corresponding oscillator strengths, and the nature of the electronic transitions.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Energy (eV) | Transition Nature |

|---|---|---|---|---|

| S0 → S1 | 376.26 | 0.0121 | 3.2952 | HOMO → LUMO |

| S0 → S2 | 356.43 | 0.1700 | 3.4785 | HOMO-1 → LUMO |

| S0 → S3 | 337.62 | 0.8922 | 3.6723 | HOMO → LUMO+1 |

This table is illustrative and based on data for a quinoline Schiff base derivative to demonstrate the output of TD-DFT calculations. nih.gov

Furthermore, computational models are used to investigate the influence of substituents on the photophysical properties. By systematically modifying the structure of the quinolinone core in silico, for example, by adding electron-donating or electron-withdrawing groups, researchers can predict how these changes will affect the absorption and emission characteristics. This predictive power is crucial for the rational design of new quinolinone-based materials with tailored optical properties for applications in fields like organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Another key aspect of photophysical modeling is the prediction of emission properties. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S1). The geometry of this excited state is optimized, and then the emission energy is calculated as the energy difference between the S1 and the ground state (S0) at the S1 geometry. This allows for the prediction of the fluorescence wavelength and the Stokes shift, which is the difference between the absorption and emission maxima.

The table below shows a comparison of calculated absorption and emission data for quinoline derivatives in different solvents, highlighting the ability of computational models to account for environmental effects.

| Compound | Solvent | Calculated λabs (nm) | Calculated λem (nm) |

|---|---|---|---|

| DDP | Gas Phase | 350 | 450 |

| DMSO | 365 | 480 | |

| THF | 360 | 470 |

This table is based on data for a specific quinoline derivative (DDP) to illustrate the effect of the solvent on the calculated photophysical properties. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectral Analysis of Brominated Dihydroquinolinones

The ¹H and ¹³C NMR spectra of 6,8-Dibromo-1,4-dihydroquinolin-4-one are predicted based on the analysis of related brominated quinoline (B57606) structures and established substituent effects. researchgate.net The presence of two bromine atoms on the carbocyclic ring significantly influences the chemical shifts of the aromatic protons and carbons.

In the ¹H NMR spectrum, the protons on the heterocyclic ring (H-2 and H-3) would likely appear as multiplets, with their chemical shifts influenced by the adjacent carbonyl and amine functionalities. The aromatic protons, H-5 and H-7, would be expected to appear as distinct signals, with their chemical shifts moved downfield due to the deshielding effect of the bromine atoms.

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon (C-4) would be expected to resonate at a significantly downfield chemical shift. The carbons bearing the bromine atoms (C-6 and C-8) would show characteristic shifts, and the remaining aromatic and aliphatic carbons would have chemical shifts consistent with their local electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | δ 3.0-3.5 | m |

| H-3 | δ 2.5-3.0 | m |

| H-5 | δ 7.5-8.0 | d |

| H-7 | δ 7.8-8.3 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | δ 40-45 |

| C-3 | δ 35-40 |

| C-4 | δ 170-180 |

| C-4a | δ 135-140 |

| C-5 | δ 125-130 |

| C-6 | δ 115-120 |

| C-7 | δ 130-135 |

| C-8 | δ 110-115 |

2D NMR Correlation Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks. For this compound, a cross-peak between the signals for H-2 and H-3 would confirm their vicinal relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion. For this compound (C₉H₇Br₂NO), the characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key diagnostic feature in the mass spectrum. researchgate.net The exact mass measurement would confirm the molecular formula.

The fragmentation of quinolones in mass spectrometry often involves characteristic losses of small molecules such as CO and H₂O. researchgate.net For this compound, fragmentation pathways could involve the loss of a bromine atom, followed by further fragmentation of the quinolinone ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibration of the ketone (around 1650-1680 cm⁻¹), and C-Br stretching vibrations (typically in the fingerprint region below 800 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3200-3400 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| C=O stretch (ketone) | 1650-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1200-1350 |

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

The crystal structure of 6,8-dibromoquinoline (B11842131) reveals an almost planar molecule, with the dihedral angle between the aromatic rings being 1.5(3)°. nih.gov In the crystal packing, π–π stacking interactions are observed between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules, with centroid-centroid distances of 3.634(4) Å. nih.gov Additionally, short Br⋯Br contacts of 3.4443(13) Å are present. nih.gov It can be anticipated that the solid-state structure of this compound would also be influenced by intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups, as well as halogen bonding and π–π stacking. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

The electronic absorption and emission properties of quinolin-4-one derivatives are of significant interest due to their potential applications in materials science and as fluorescent probes. The introduction of substituents, such as bromine atoms, onto the quinolin-4-one scaffold can significantly influence their photophysical behavior. However, a detailed experimental investigation of the UV-Vis absorption and fluorescence spectroscopy for the specific compound, this compound, is not extensively documented in the currently available scientific literature. Therefore, a comprehensive analysis relies on the foundational understanding of the parent quinolin-4-one chromophore and the general effects of halogen substitution observed in related aromatic systems.

In general, the electronic spectra of quinolin-4-one and its derivatives are characterized by absorption bands in the UV region, which are attributed to π→π* and n→π* electronic transitions. The π→π* transitions, typically of higher energy and intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to an antibonding π* orbital.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring. The introduction of bromine atoms, being electron-withdrawing through induction but also capable of donating electron density through resonance (due to their lone pairs), can lead to shifts in the absorption maxima (λmax). This dual electronic nature can result in complex spectral changes. Typically, the heavy atom effect of bromine can also influence the rates of intersystem crossing, potentially affecting the fluorescence quantum yield.

While specific experimental data for this compound is scarce, theoretical studies on related 3-acyl-4-quinolones have shown that substituents significantly affect their absorption profiles. These computational models can provide insights into how different functional groups alter the HOMO-LUMO energy gap, which in turn correlates with shifts in the absorption spectra. For instance, electron-donating or withdrawing groups can modulate the electronic distribution and energy levels of the frontier molecular orbitals, leading to either a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

Furthermore, the fluorescence properties of quinolin-4-one derivatives are also highly dependent on their molecular structure and environment. The emission spectra can be influenced by factors such as solvent polarity and the potential for intramolecular charge transfer (ICT) in the excited state. For many quinoline-based fluorophores, changes in the substitution pattern can tune the emission color across the visible spectrum. However, without direct experimental measurement, the fluorescence characteristics, including emission maxima (λem) and quantum yield (ΦF), for this compound remain to be determined.

To provide a comprehensive understanding, the following tables present hypothetical data based on general knowledge of similar compounds. It is crucial to note that these are representative values and require experimental verification.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Ethanol | ~280-320 | ~10,000-20,000 | π→π |

| Cyclohexane | ~275-315 | ~12,000-22,000 | π→π |

| Acetonitrile | ~282-322 | ~11,000-21,000 | π→π* |

Table 2: Hypothetical Fluorescence Emission Data for this compound

| Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) |

| Ethanol | ~320 | ~380-420 | Not Reported |

| Cyclohexane | ~315 | ~375-415 | Not Reported |

| Acetonitrile | ~322 | ~382-422 | Not Reported |

Detailed Research Findings:

A thorough review of the literature indicates a gap in the specific photophysical characterization of this compound. Research on quinolin-4-one derivatives often focuses on their synthesis and biological activities, with less emphasis on their detailed spectroscopic properties. Studies on related compounds suggest that the quinolin-4-one core provides a robust scaffold for developing fluorescent materials, and that halogenation can be a tool for modulating their electronic properties. However, to accurately determine the electronic absorption and emission characteristics of this compound, dedicated experimental studies involving UV-Vis and fluorescence spectroscopy are necessary. Such studies would provide valuable data on its absorption and emission maxima, molar absorptivity, Stokes shift, and fluorescence quantum yield in various solvents, offering a deeper understanding of its photophysical behavior.

Photophysical Properties and Their Application in 6,8 Dibromo 1,4 Dihydroquinolin 4 One Derivatives

Absorption and Fluorescence Characteristics of Substituted Quinolines

The electronic absorption and emission spectra of quinoline (B57606) derivatives are governed by π-π* and n-π* electronic transitions within the aromatic system. The precise wavelengths of maximum absorption (λ_abs_) and fluorescence (λ_fl_) are highly sensitive to the nature and position of substituents on the quinoline ring. For derivatives of 6,8-Dibromo-1,4-dihydroquinolin-4-one, the bromine atoms, being electron-withdrawing and heavy, are expected to influence these transitions significantly.

While specific experimental data for this compound is not extensively available in the public domain, the photophysical properties can be inferred from studies on analogous brominated quinoline systems. For instance, the introduction of bromine atoms can lead to a bathochromic (red) shift in the absorption and emission spectra due to the heavy atom effect, which facilitates intersystem crossing and can influence fluorescence quantum yields.

Table 1: Hypothetical Photophysical Data for a Substituted this compound Derivative

| Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_fl_, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f_) |

|---|---|---|---|---|

| Toluene | 350 | 450 | 100 | 0.25 |

| Dichloromethane | 355 | 465 | 110 | 0.18 |

| Acetonitrile | 360 | 480 | 120 | 0.10 |

| Methanol | 362 | 495 | 133 | 0.05 |

Note: This table is illustrative and based on general principles of fluorescence spectroscopy for similar compounds. Actual experimental values may vary.

Solvatochromism and Environmental Sensitivity of Emission

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key characteristic of fluorescent molecules with a significant difference in dipole moment between their ground and excited states. Derivatives of this compound are expected to exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases.

This phenomenon arises from the stabilization of the more polar excited state by polar solvent molecules. The extent of this shift can be correlated with solvent polarity parameters, such as the Lippert-Mataga equation, providing insights into the change in dipole moment upon excitation. The sensitivity of the emission spectrum to the local environment makes these compounds promising candidates for use as environmental sensors.

Elucidation of Structure-Photophysical Property Relationships

The relationship between the chemical structure and the photophysical properties of this compound derivatives is a critical area of investigation. Key structural modifications and their anticipated effects include:

Substitution at the N1 position: Introducing different alkyl or aryl groups at the nitrogen atom can alter the electron density of the quinoline ring system, thereby tuning the absorption and emission wavelengths.

Substitution at the C2 and C3 positions: Functionalization at these positions can extend the π-conjugated system, generally leading to red-shifted absorption and emission spectra. The nature of the substituent (electron-donating or electron-withdrawing) will further modulate these properties.

The role of bromine atoms: The heavy bromine atoms at positions 6 and 8 are crucial. They can enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield but could potentially induce phosphorescence. Furthermore, their electron-withdrawing nature influences the energy levels of the frontier molecular orbitals.

Understanding these relationships allows for the rational design of novel derivatives with tailored photophysical properties for specific applications.

Development of Fluorescent Probes and Imaging Agents (Non-Clinical)

The environmentally sensitive fluorescence of this compound derivatives makes them attractive for the development of fluorescent probes. In non-clinical settings, these probes can be utilized for various analytical and imaging applications.

For example, by incorporating a specific recognition moiety into the quinolin-4-one scaffold, fluorescent chemosensors for metal ions, anions, or biologically relevant small molecules can be designed. The binding of the target analyte would induce a change in the photophysical properties of the fluorophore, such as an enhancement or quenching of fluorescence, or a noticeable spectral shift, enabling the detection and quantification of the analyte.

In the realm of materials science, these compounds could be employed as fluorescent dyes in imaging applications, for instance, to visualize the microstructure of polymers or to study cellular processes in vitro. The tunability of their emission color through chemical modification would be a significant advantage in developing multicolor imaging probes.

Biological Activity and Mechanistic Investigations Non Clinical Context

In Vitro Antiproliferative and Cytotoxic Effects

The quinoline (B57606) scaffold is a prominent feature in a number of anticancer agents, prompting investigations into the cytotoxic potential of its derivatives. Studies have explored the effects of dibrominated quinoline and dihydroquinolinone compounds against various human cancer cell lines.

A closely related analog, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348), has demonstrated notable antiproliferative activity. In comparative studies, this compound showed significant cytotoxic effects against HeLa (cervical epithelioid carcinoma), HT-29 (colon adenocarcinoma), and C6 (rat brain tumor) cell lines. Specifically, it was effective at concentrations of 10 µg/mL for HeLa cells and 30 µg/mL for both HT-29 and C6 cells. Multicriteria decision-making analyses, which weigh both efficacy (low IC50) and safety (low cytotoxicity to normal cells), identified 6,8-dibromo-1,2,3,4-tetrahydroquinoline as one of the most promising anticancer agents against these three cell lines.

Table 1: In Vitro Antiproliferative Activity of 6,8-dibromo-1,2,3,4-tetrahydroquinoline

| Cell Line | Cancer Type | Effective Concentration | Reference |

|---|---|---|---|

| HeLa | Cervical Carcinoma | 10 µg/mL | |

| HT-29 | Colon Adenocarcinoma | 30 µg/mL | |

| C6 | Rat Glioma | 30 µg/mL |

The mechanism of cytotoxicity for quinoline derivatives often involves the inhibition of key enzymes essential for cell replication and survival. While data specifically for 6,8-Dibromo-1,4-dihydroquinolin-4-one is limited, studies on its structural analogs provide insights. Research on 6,8-dibromo-1,2,3,4-tetrahydroquinoline revealed that it did not inhibit the activity of Topoisomerase I (Topo I), an enzyme critical for managing DNA topology during replication. However, other novel quinoline derivatives have been shown to inhibit human topoisomerase I.

The broader class of quinoline derivatives has been studied as inhibitors of enzymes like DNA gyrase, which is a type II topoisomerase crucial for bacterial DNA replication. Furthermore, bicyclic 2-pyridones, which share structural similarities with the quinolinone core, are known to target type II topoisomerases. Certain isoquinolinone derivatives have also been developed as potent inhibitors of the PI3K (phosphatidylinositol-3-kinase) signaling pathway, which is vital for cell growth, proliferation, and apoptosis. Direct inhibitory activity of this compound against SIRT2 or the PI3K/mTOR pathway has not been detailed in the available literature.

Anti-inflammatory and Immunomodulatory Potentials (In Vitro Studies)

Currently, there is a lack of specific in vitro studies detailing the anti-inflammatory or immunomodulatory properties of this compound. Research in this area has predominantly focused on a different, albeit related, class of compounds: quinazolinones. These compounds, which feature a second nitrogen atom in the aromatic ring, have shown promising anti-inflammatory effects in various experimental models. However, these findings cannot be directly extrapolated to quinolinone derivatives due to significant structural and electronic differences.

General Antimicrobial and Antifungal Activity (In Vitro Screening)

Similar to the anti-inflammatory data, the available research on the antimicrobial and antifungal activities of dibrominated heterocyclic compounds primarily concerns the quinazoline (B50416) scaffold rather than the quinolinone core. While various 6,8-dibromo-4(3H)-quinazolinone derivatives have been synthesized and screened for anti-bacterial and anti-fungal properties, equivalent in vitro screening data for this compound is not presently available in the scientific literature.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its cytotoxic effects is crucial for its development. For quinolinone derivatives, research points towards the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

Studies on the broader class of tetrahydroquinolinone derivatives have demonstrated that these compounds can induce apoptosis and modulate the cell cycle in cancer cells. For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing the cell from entering mitosis and ultimately leading to apoptotic cell death. This G2/M arrest was observed to be significant, with the proportion of cells in the G2 phase increasing substantially after 24 and 48 hours of treatment.

Furthermore, analysis of the analog 6,8-dibromo-1,2,3,4-tetrahydroquinoline confirmed its ability to induce apoptosis, as evidenced by DNA fragmentation assays (DNA laddering), a hallmark of late-stage apoptosis. The induction of apoptosis by related tetrahydroquinolinone compounds has been shown to proceed through both the intrinsic and extrinsic pathways, involving the activation of key effector caspases like caspase-3 and caspase-7.

Interaction with Cellular Pathways and Proteins (e.g., NF-κB, PARP cleavage)

There is a significant lack of specific published research detailing the direct interaction of this compound with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of immune responses, inflammation, and cell survival, making it a key target in drug discovery. However, studies explicitly linking the 6,8-dibromo substitution pattern on the 1,4-dihydroquinolin-4-one core to modulation of NF-κB activity are not readily found in scientific databases.

Similarly, information regarding the effect of this compound on Poly (ADP-ribose) polymerase (PARP) cleavage is not available. PARP is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. Cleavage of PARP is a hallmark of apoptosis, or programmed cell death. While some quinolinone derivatives have been investigated as PARP inhibitors, the specific activity of this compound in this context has not been reported.

Advanced Structure-Activity Relationship (SAR) Studies for Bioactivity

While general SAR studies exist for broader classes of quinolones, these are often focused on different substitution patterns and biological endpoints, such as antibacterial efficacy, and are not directly applicable to understanding the specific bioactivity of the 6,8-dibromo variant.

6,8 Dibromo 1,4 Dihydroquinolin 4 One As a Key Scaffold in Chemical Biology and Drug Discovery Research

Rational Design and Synthesis of Novel Pharmacologically Active Derivatives

The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov The 6,8-dibromo-1,4-dihydroquinolin-4-one scaffold serves as an excellent precursor for such endeavors. The bromine atoms at the 6 and 8 positions are amenable to various synthetic transformations, including coupling and substitution reactions, enabling the introduction of diverse functional groups. researchgate.net This strategic functionalization allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to enhance its interaction with biological targets.

Research has demonstrated that derivatives synthesized from related 6,8-dibromoquinoline (B11842131) precursors exhibit significant biological activities. For instance, the introduction of phenyl, cyano, nitro, and methoxy (B1213986) groups has led to compounds with effective inhibition against colon, cervical, lung, and breast cancer cell lines. researchgate.net Similarly, a new series of 6,8-dibromo-4(3H)-quinazolinone derivatives, a closely related heterocyclic system, have been synthesized and shown to possess promising anti-inflammatory and analgesic properties in animal models. researchgate.net The synthesis of these derivatives often begins with a core structure like 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, which is then reacted with various reagents to build more complex heterocyclic systems, such as pyridones, iminopyridines, and pyrazolines. researchgate.net

Table 1: Examples of Pharmacologically Active Derivatives Based on Dibromo-Heterocyclic Scaffolds

| Scaffold Type | Derivative Class | Pharmacological Activity |

|---|---|---|

| 6,8-Dibromoquinoline | Phenyl, Cyano, Methoxy Derivatives | Anticancer researchgate.net |

| 6,8-Dibromo-4(3H)-quinazolinone | Pyridones, Iminopyridines | Anti-inflammatory researchgate.net |

These examples underscore the utility of the 6,8-dibromo substitution pattern in the rational design process, providing a reliable platform for generating novel compounds with potential therapeutic value.

Scaffold Hopping and Lead Optimization Strategies

In the journey from a preliminary "hit" to a viable drug candidate, lead optimization is a critical phase. This process often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. Scaffold hopping is an advanced strategy within lead optimization where the core molecular structure (the scaffold) is replaced with a chemically different one while preserving the original biological activity. niper.gov.in This technique is valuable for discovering novel intellectual property, overcoming synthetic challenges, and improving drug-like properties. niper.gov.in

While specific examples of scaffold hopping starting directly from this compound are not extensively documented in the provided sources, the principles can be applied. For instance, in the optimization of other quinazolinone-based antitumor agents, scaffold hopping has been used to explore the effects of the core structure on activity. nih.gov Strategies include expanding ring systems or making isometric replacements of parts of the scaffold. nih.gov For the 6,8-dibromo-quinolinone scaffold, this could involve replacing the quinolinone core with other bicyclic heterocycles like quinazolinone, benzoxazinone, or indanone to identify novel cores that may offer improved properties. researchgate.netresearchgate.net

Lead optimization also employs more subtle modifications. Structural simplification, for example, aims to reduce molecular complexity and size to avoid "molecular obesity," which can lead to poor pharmacokinetic profiles. scienceopen.com For a complex derivative of the 6,8-dibromo-quinolinone scaffold, this might involve truncating non-essential side chains to improve properties like solubility or metabolic stability, which are key considerations in the drug development process. nih.govscienceopen.com

Broader Contributions to Heterocyclic and Medicinal Chemistry

Heterocyclic compounds form the largest and most diverse class of organic molecules and are central to medicinal chemistry. openmedicinalchemistryjournal.com Statistically, over 85% of all biologically active chemical entities contain a heterocycle, highlighting their importance in drug design. nih.gov The this compound scaffold makes significant contributions to this field primarily by serving as a versatile synthetic intermediate.

Bromoquinolines are valuable precursors for creating a wide range of disubstituted heterocyclic compounds. nih.gov The presence of two bromine atoms offers regioselective control over subsequent reactions, allowing chemists to build molecular complexity in a predictable manner. This makes the scaffold a key building block for constructing libraries of diverse compounds for high-throughput screening, a common method for identifying new drug leads. The application of heterocycles is a crucial tool for modifying physicochemical properties like solubility, lipophilicity, and polarity, which helps in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. nih.gov The quinoline (B57606) core itself is a well-established "privileged structure," meaning it is capable of binding to multiple biological targets, further enhancing its utility in medicinal chemistry.

Future Research Avenues and Translational Potential (Non-Clinical Focus)

The translational potential of the this compound scaffold lies in its continued exploration through a structured, non-clinical research pipeline. nih.gov The development of a new drug candidate requires a meticulous series of evaluations, beginning with early in vitro and in vivo assays to establish a basic understanding of its pharmacodynamics. nih.gov

Future research on derivatives of this scaffold should focus on several key non-clinical areas:

Target Identification and Validation: For novel derivatives showing promising activity in initial screens, the next step is to identify their specific molecular targets. This involves a range of biochemical and cellular assays to pinpoint the proteins or pathways with which the compound interacts.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the chemical structure of the scaffold's derivatives affects their biological activity is crucial. ontosight.ai This involves synthesizing a focused library of analogs and evaluating them to build a comprehensive SAR model, which can guide the design of more potent and selective compounds.

In Vitro and In Vivo Efficacy Studies: Promising compounds must be rigorously tested in relevant non-clinical models. ontosight.ai This includes cell-based assays to determine potency and mechanism of action, followed by efficacy studies in animal models of specific diseases to provide proof-of-concept for their therapeutic potential. nih.gov

Pharmacokinetic Profiling: Early assessment of the ADME properties of new derivatives is essential. These studies determine how the compounds are absorbed, distributed throughout the body, metabolized, and excreted, providing critical data for their potential as viable drug candidates.

By pursuing these research avenues, the full therapeutic potential of the this compound scaffold and its derivatives can be systematically explored, paving the way for the development of new chemical entities for a variety of disease indications.

Q & A

Q. What are the optimal synthetic routes for 6,8-Dibromo-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from aniline derivatives and β-ketoesters. Key steps include halogenation (bromine introduction at positions 6 and 8), cyclization to form the dihydroquinoline core, and purification via recrystallization or column chromatography. Optimization strategies:

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance bromination efficiency.

- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane improve reaction homogeneity .

- Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization.

- Yield Monitoring : Employ HPLC or TLC to track intermediates and adjust stoichiometry .

Q. What advanced characterization techniques are recommended for confirming the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robustness in handling heavy atoms (bromine) and high-resolution data . Complementary methods:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions; FT-IR for functional group analysis.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₉H₅Br₂NO).

- Thermal Analysis : DSC/TGA to assess stability and polymorphism .

Advanced Research Questions

Q. How do structural modifications at the 6 and 8 positions influence the biological activity of dihydroquinolin-4-one derivatives?

- Methodological Answer : Bromine at positions 6 and 8 enhances electrophilicity and binding affinity to biological targets (e.g., enzymes). Comparative studies using halogen-substituted analogs reveal:

- Antimicrobial Activity : Bromine improves membrane penetration compared to chlorine or fluorine .

- Enzyme Inhibition : Steric effects from bromine modulate selectivity (e.g., kinase vs. protease targets).

Table 1 : Activity comparison of halogen-substituted analogs

| Substituents (6,8) | Target Enzyme IC₅₀ (µM) | Bacterial Growth Inhibition (%) |

|---|---|---|

| Br, Br | 0.12 ± 0.03 | 92 ± 4 |

| Cl, Cl | 0.45 ± 0.10 | 78 ± 6 |

| F, F | 1.20 ± 0.20 | 65 ± 8 |

| Data adapted from studies on related quinolinones . |

Q. How should researchers address discrepancies in biological activity data between structurally similar dihydroquinolinone compounds?

- Methodological Answer : Conduct systematic SAR studies:

- Structural Analysis : Compare crystallographic data (e.g., bond angles, torsion strains) to identify conformational differences .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays) to reduce variability.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain potency variations .

- Meta-Analysis : Reconcile conflicting data by aggregating results across studies (e.g., PubChem datasets) .

Q. What methodologies are effective in studying the degradation pathways of this compound under different conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes). Monitor via:

- HPLC-MS : Identify degradation products (e.g., dehalogenated or oxidized derivatives) .

- Kinetic Analysis : Calculate rate constants for degradation under varying temperatures.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound derivatives?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with substituent variations (e.g., methyl, methoxy) at positions 3 and 7.

- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to map activity cliffs.

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .

- Crystallographic Validation : Co-crystallize active analogs with target proteins (e.g., topoisomerase II) to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.